Cas no 1616632-77-9 (Dordaviprone)

Dordaviprone structure
Produktname:Dordaviprone
Dordaviprone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- ONC201,TIC10
- ONC-201
- TIC-10
- TIC10
- ONC201
- 9U35A31JAI
- AK174891
- Active isomer 2
- Angular TIC 10
- TIC 10 active isomer
- ONC201(TIC10 isomer)
- TIC 10
- GTPL9978
- ONC 201
- AOB2892
- BCP14991
- 3388AH
- s7963
- SB17110
- 2,4,6,7,8,9-Hexahydro-4-((2-methylphenyl)methyl)-7-
- TIC10 compound
- 7-benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo(1,2-A)pyrido(3,4-E)pyrimidin-5(4H)-one
- HMS3874G13
- NSC784931
- DB14844
- Dordaviprone
- TIC10?
- GLXC-04984
- 1616632-77-9
- NCGC00386747-03
- NCGC00386747-06
- 7-benzyl-4-[(2-methylphenyl)methyl]-2,4,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
- UNII-9U35A31JAI
- D12733
- NCGC00386747-10
- 2,4,6,7,8,9-Hexahydro-4-((2-methylphenyl)methyl)-7-phenylmethyl)imidazo)(1,2-a)pyrido(3,4-e)pyrimidin-5(1H)-one
- NSC-784931
- BDBM50606048
- NSC 350625
- NSC-350625
- EX-A669
- J-690224
- CS-3564
- C24H26N4O
- 2,4,6,7,8,9-Hexahydro-4-[(2-methylphenyl)methyl]-7-(phenylmethyl)imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one
- Imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-one, 2,4,6,7,8,9-hexahydro-4-[(2-methylphenyl)methyl]-7-(phenylmethyl)-
- AS-16735
- SY242153
- 11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one
- HY-15615A
- CCG-264705
- SCHEMBL16227974
- Dordaviprone (USAN/INN)
- Angular TIC10
- TIC10 active isomer
- NCGC00386747-09
- ONC 201 [WHO-DD]
- dordaviprone [INN]
- 11-BENZYL-7-[(2-METHYLPHENYL)METHYL]-2,5,7,11-TETRAAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),5-DIEN-8-ONE
- BRD-K58529924-001-01-5
- Q27895916
- DORDAVIPRONE [USAN]
- 1342897-86-2
- AKOS025404904
- Z3244609314
- CHEMBL4297310
- MFCD28118993
-
- MDL: MFCD28118993
- Inchi: 1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3
- InChI-Schlüssel: VLULRUCCHYVXOH-UHFFFAOYSA-N
- Lächelt: O=C1C2C([H])([H])N(C([H])([H])C3C([H])=C([H])C([H])=C([H])C=3[H])C([H])([H])C([H])([H])C=2N2C([H])([H])C([H])([H])N=C2N1C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 386.21066147 g/mol
- Monoisotopenmasse: 386.21066147 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 4
- Komplexität: 693
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Molekulargewicht: 386.5
- Topologische Polaroberfläche: 39.2
- XLogP3: 2.3
Dordaviprone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A623864-50mg |
7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one |
1616632-77-9 | 99+% | 50mg |
$67.0 | 2024-07-21 | |
Biosynth | FT137727-50 mg |
TIC10 |
1616632-77-9 | 50mg |
$151.50 | 2023-01-04 | ||
MedChemExpress | HY-15615A-100mg |
Dordaviprone |
1616632-77-9 | 99.85% | 100mg |
¥4500 | 2023-08-31 | |
MedChemExpress | HY-15615A-50mg |
Dordaviprone |
1616632-77-9 | 99.85% | 50mg |
¥2800 | 2023-08-31 | |
Ambeed | A623864-1mg |
7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one |
1616632-77-9 | 99+% | 1mg |
$11.0 | 2024-07-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62560-1mg |
TIC10 |
1616632-77-9 | 99% | 1mg |
¥336.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62560-50mg |
TIC10 |
1616632-77-9 | 99% | 50mg |
¥3126.0 | 2023-09-06 | |
MedChemExpress | HY-15615A-200mg |
Dordaviprone |
1616632-77-9 | 99.85% | 200mg |
¥6500 | 2023-08-31 | |
DC Chemicals | DC8868-100 mg |
TIC10 |
1616632-77-9 | >98% | 100mg |
$350.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S7963-50mg |
TIC10 (ONC201) |
1616632-77-9 | 99.97% | 50mg |
¥2838.29 | 2023-09-15 |
Dordaviprone Verwandte Literatur
-
A. C. Skapski,P. G. H. Troughton,H. H. Sutherland Chem. Commun. (London) 1968 1418b
-
Jyoti M. Honnanayakanavar,Jagadeesh Babu Nanubolu,Surisetti Suresh Org. Biomol. Chem. 2021 19 8497
-
Bhuwan Khatri Chhetri,Serge Lavoie,Anne Marie Sweeney-Jones,Julia Kubanek Nat. Prod. Rep. 2018 35 514
-
4. Crystal and molecular structures of [MCl(CPhCMe2)(η-C5H5)2](M = Zr or Hf) and [TiCl0.5 Br0.5(CPhCMe2)(η-C5H5)2]: an unusual π-interaction with the metals and molecular orbital calculations on model compoundsChristine J. Cardin,David J. Cardin,D. Anthony Morton-Blake,Hans E. Parge,Abhijit Roy J. Chem. Soc. Dalton Trans. 1987 1641
-
Pascal Arnal,Robert J. P. Corriu,Dominique Leclercq,P. Hubert Mutin,André Vioux J. Mater. Chem. 1996 6 1925
1616632-77-9 (Dordaviprone) Verwandte Produkte
- 2229549-25-9(methyl2-(2,3,5,6-tetrafluorophenyl)propan-2-ylamine)
- 895429-58-0(N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide)
- 1261937-31-8(3-Fluoro-5-(thiophen-2-yl)benzoic acid)
- 1805484-80-3(Ethyl 2-cyano-5-methoxy-4-nitrobenzoate)
- 94497-33-3(3-(2,6-Dioxopiperidin-1-yl)propanoic Acid)
- 1797870-67-7(1-[4-[(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl]phenyl]ethanone)
- 876494-64-3(2-Methanesulfonyl-5-methylaniline)
- 2228760-20-9(2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}ethanimidamide)
- 671199-49-8(N-(4-ethoxyphenyl)-2-({5-phenyl-1,2,4triazolo3,4-b1,3thiazol-3-yl}sulfanyl)acetamide)
- 615279-20-4(1-3-(4-methylphenoxy)propyl-1H-1,3-benzodiazole)
Empfohlene Lieferanten
atkchemica
(CAS:1616632-77-9)Dordaviprone

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:1616632-77-9)Dordaviprone

Reinheit:99%
Menge:1g
Preis ($):343.0